molecular formula C8H10N2O2 B181158 2-(4-Nitrophenyl)ethanamine CAS No. 24954-67-4

2-(4-Nitrophenyl)ethanamine

Cat. No. B181158
M. Wt: 166.18 g/mol
InChI Key: IOXOZOPLBFXYLM-UHFFFAOYSA-N
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Patent
US05173500

Procedure details

24.2 g. (0.20 mol) Phenethylamine are carefully mixed in an ice-bath with 125 ml. concentrated sulphuric acid. After stirring for 1 hour, 16.8 g. (0.21 mol) ammonium nitrate in 125 ml. concentrated sulphuric acid are carefully added dropwise thereto at 0° to 5° C. After a further hour, the reaction mixture is poured on to 1.5 liters of ice and the pH adjusted to 9 with a concentrated aqueous solution of ammonium hydroxide. The aqueous phase is extracted several times with diethyl ether, the combined organic phases are dried over anhydrous magnesium sulphate, evaporated to dryness and the residue is distilled. There are obtained 14.5 g. (44% of theory) of a colourless oil; b.p. 110°-115° C./0.01 Torr. 1H-NMR (60 MHz, CDCl3, ppm): δ=2.99 (q, 2H, J=2.0 Hz, CH2); 3.05 (t, 2H, J=2.0 Hz, CH2).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
1.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[N+:15]([O-])([O-:17])=[O:16].[NH4+].[OH-].[NH4+]>>[N+:15]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][CH2:1][NH2:9])=[CH:4][CH:5]=1)([O-:17])=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.21 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
ice
Quantity
1.5 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° to 5° C
WAIT
Type
WAIT
Details
After a further hour
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled
CUSTOM
Type
CUSTOM
Details
There are obtained 14.5 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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